7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid
Overview
Description
“7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1190317-17-9 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid” is 1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)6(4-11-7)9(12)13/h2-4,11H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular formula is C9H8N2O3 .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid and its derivatives are versatile building blocks in medicinal chemistry. These compounds serve as bioisosteres of indoles or purines, highlighting their importance in the synthesis of novel pharmaceuticals. For instance, a novel rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to derivatives of 1H-pyrrolo[2,3-b]pyridin has been developed, showcasing the utility of such structures in creating new compounds with potential medicinal applications (Croix et al., 2015).
Antimicrobial and Anti-HIV Activities
Derivatives of 7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid have been synthesized and evaluated for their biological activities. A series of thalidomide derivatives synthesized from 3-methyl pyridine-2-carboxylic acid methyl ester demonstrated significant inhibitory activities against various cancer cells, without affecting normal human cells, indicating the potential for anticancer therapies (孙广龙 et al., 2014). Moreover, novel derivatives have been designed and synthesized to exhibit potent anti-HIV-1 activities, offering a new template for the development of anti-HIV drugs (Guan-Nan Liu et al., 2014).
Synthesis of Complex Heterocycles
The compound and its derivatives serve as key intermediates in the synthesis of complex heterocycles, essential for drug development and other applications. For example, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from 2-allylamino-5-methoxypyrrole-3-carbaldehydes through oxidation indicates the compound's role in generating fused heterocycles with potential pharmaceutical relevance (H. A. A. El-Nabi, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)6(4-11-7)9(12)13/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVTJNQFCYODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696679 | |
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid | |
CAS RN |
1190317-17-9 | |
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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